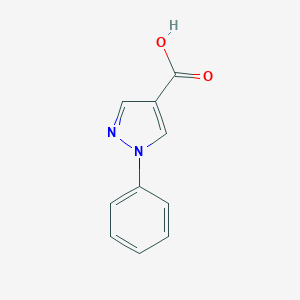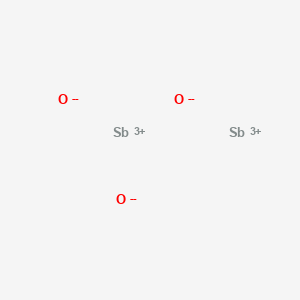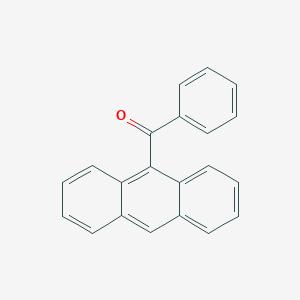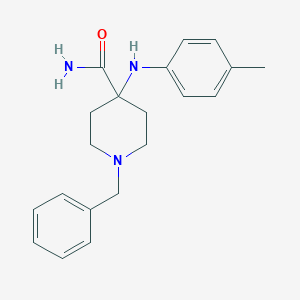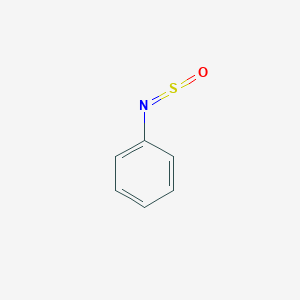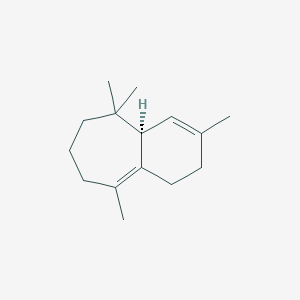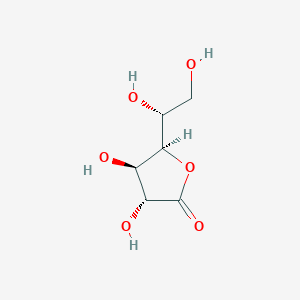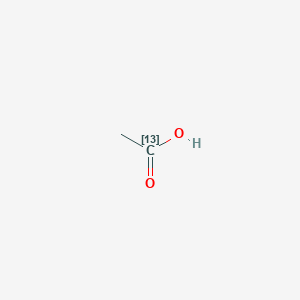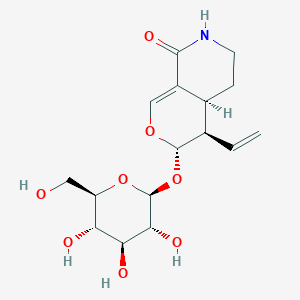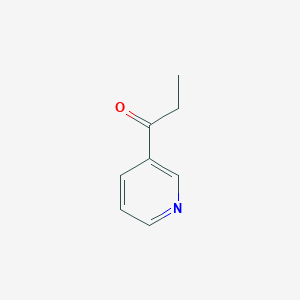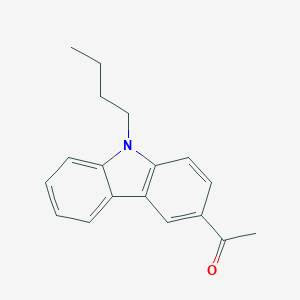
3-Acetyl-9-butylcarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-9-butylcarbazole, also known as ABC, is a carbazole derivative that has gained significant attention in scientific research due to its unique chemical properties and potential applications. ABC has been found to exhibit excellent photophysical and electrochemical properties, making it an ideal candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.
作用机制
The mechanism of action of 3-Acetyl-9-butylcarbazole is not fully understood, but it is believed to involve the interaction of 3-Acetyl-9-butylcarbazole with certain receptors in the body. 3-Acetyl-9-butylcarbazole has been found to exhibit high binding affinity for certain receptors, such as the serotonin receptor and the dopamine receptor. These interactions may contribute to the observed biochemical and physiological effects of 3-Acetyl-9-butylcarbazole.
生化和生理效应
3-Acetyl-9-butylcarbazole has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-Acetyl-9-butylcarbazole has also been found to exhibit neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-Acetyl-9-butylcarbazole has several advantages for use in lab experiments, including its high purity and stability, as well as its excellent photophysical and electrochemical properties. However, there are also some limitations to the use of 3-Acetyl-9-butylcarbazole in lab experiments, including its relatively high cost and limited availability.
未来方向
There are several future directions for further research on 3-Acetyl-9-butylcarbazole. One area of research is the development of new synthesis methods for 3-Acetyl-9-butylcarbazole that are more efficient and cost-effective. Another area of research is the exploration of new applications for 3-Acetyl-9-butylcarbazole in optoelectronic devices, such as organic light-emitting diodes and organic solar cells. In addition, further research is needed to fully understand the mechanism of action of 3-Acetyl-9-butylcarbazole and its potential therapeutic applications in the treatment of neurodegenerative diseases.
合成方法
3-Acetyl-9-butylcarbazole can be synthesized through a number of methods, including Suzuki coupling, Heck coupling, and Stille coupling. Among these methods, the Suzuki coupling method has been found to be the most efficient and widely used for the synthesis of 3-Acetyl-9-butylcarbazole. This method involves the reaction of 9-butylcarbazole with 3-bromoacetophenone in the presence of a palladium catalyst and a base. The resulting product is purified through column chromatography to obtain pure 3-Acetyl-9-butylcarbazole.
科学研究应用
3-Acetyl-9-butylcarbazole has found a wide range of applications in scientific research, particularly in the field of optoelectronics. Due to its excellent photophysical and electrochemical properties, 3-Acetyl-9-butylcarbazole has been used as a key component in OLEDs, which are used in displays for electronic devices, such as smartphones and televisions. 3-Acetyl-9-butylcarbazole has also been used in the development of organic solar cells, which convert sunlight into electricity. In addition, 3-Acetyl-9-butylcarbazole has been used in the fabrication of field-effect transistors, which are used in electronic devices to amplify or switch electronic signals.
属性
IUPAC Name |
1-(9-butylcarbazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-3-4-11-19-17-8-6-5-7-15(17)16-12-14(13(2)20)9-10-18(16)19/h5-10,12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLUFIBXHLRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346664 |
Source


|
| Record name | 1-(9-Butyl-9H-carbazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-9-butylcarbazole | |
CAS RN |
1484-01-1 |
Source


|
| Record name | 1-(9-Butyl-9H-carbazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

